molecular formula C10H5ClN6O B2502797 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 1370598-55-2

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2502797
CAS No.: 1370598-55-2
M. Wt: 260.64
InChI Key: MQVPDLPASRPSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazinyl and an oxadiazolyl group

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of pyrazin-2-amine with a suitable carboxylic acid derivative, followed by cyclization, can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with pyrazinyl and oxadiazolyl groups makes it a versatile scaffold for drug development and other applications.

Biological Activity

4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is a complex organic compound that incorporates multiple heterocyclic structures, specifically pyrimidine, pyrazine, and oxadiazole. Its unique configuration, featuring a chlorine atom at the 4-position of the pyrimidine ring and a 3-pyrazin-2-yl substituent, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and inhibition of this enzyme can lead to significant effects on cell proliferation.

Mode of Action

The compound interacts with CDK2 to inhibit its activity, which in turn affects cellular signaling pathways related to cell cycle progression. This inhibition results in reduced cell growth and may provide a basis for its use in cancer therapy.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to have minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • The compound also demonstrates antibiofilm activity, which is crucial for treating infections caused by biofilm-forming bacteria .
  • Enzyme Inhibition :
    • Preliminary studies indicate that related compounds can act as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . This suggests potential applications in treating bacterial infections and cancer.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives containing pyrazole and oxadiazole moieties. The most active derivative exhibited an MIC value of 0.25 μg/mL against multiple pathogens and demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

Case Study 2: Cancer Cell Line Inhibition

Research involving cancer cell lines showed that derivatives could significantly inhibit cell growth through their action on CDK2. The inhibition led to cell cycle arrest at specific phases, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound APyrazole derivativeAntimicrobial0.22 μg/mL
Compound BOxadiazole derivativeCDK2 inhibitor12.27 μM
Compound CSimilar structureAntibacterial0.25 μg/mL

Properties

IUPAC Name

5-(4-chloropyrimidin-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN6O/c11-8-6(3-13-5-15-8)10-16-9(17-18-10)7-4-12-1-2-14-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVPDLPASRPSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)C3=CN=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.